molecular formula C15H15NO6S2 B2418247 Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate CAS No. 866144-33-4

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate

Cat. No.: B2418247
CAS No.: 866144-33-4
M. Wt: 369.41
InChI Key: DPHLGLBNECXOMA-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate is an organic compound that features a benzodioxole ring, a thienylsulfonyl group, and a propanoate ester. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Thienylsulfonyl Group: This step might involve the sulfonylation of a thiophene derivative using reagents like sulfonyl chlorides.

    Esterification: The final step could involve the esterification of the intermediate product with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thienylsulfonyl group.

    Reduction: Reduction reactions could target the ester group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions might occur at the benzodioxole ring or the thienylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1,3-benzodioxol-5-yl)-3-aminopropanoate: Lacks the thienylsulfonyl group.

    Methyl 3-(1,3-benzodioxol-5-yl)-3-(methylsulfonyl)propanoate: Contains a methylsulfonyl group instead of a thienylsulfonyl group.

Uniqueness

The presence of the thienylsulfonyl group in methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate might confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-yl)-3-(thiophen-2-ylsulfonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S2/c1-20-14(17)8-11(16-24(18,19)15-3-2-6-23-15)10-4-5-12-13(7-10)22-9-21-12/h2-7,11,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHLGLBNECXOMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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